molecular formula C13H14FN5O3S B15101812 C13H14FN5O3S

C13H14FN5O3S

Cat. No.: B15101812
M. Wt: 339.35 g/mol
InChI Key: XHUHAJYKDRATKM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C13H14FN5O3S 3-(3,5-dimethyl-4-(4-fluorophenyl)-1,2,4-triazol-1-yl)propane-1-sulfonic acid . This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-(4-fluorophenyl)-1,2,4-triazol-1-yl)propane-1-sulfonic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Sulfonation: The final step involves the sulfonation of the triazole derivative using sulfur trioxide or chlorosulfonic acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-4-(4-fluorophenyl)-1,2,4-triazol-1-yl)propane-1-sulfonic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-(3,5-dimethyl-4-(4-fluorophenyl)-1,2,4-triazol-1-yl)propane-1-sulfonic acid: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3,5-dimethyl-4-(4-fluorophenyl)-1,2,4-triazol-1-yl)propane-1-sulfonic acid exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-4-phenyl-1,2,4-triazol-1-yl)propane-1-sulfonic acid
  • 3-(3,5-dimethyl-4-(4-chlorophenyl)-1,2,4-triazol-1-yl)propane-1-sulfonic acid

Uniqueness

3-(3,5-dimethyl-4-(4-fluorophenyl)-1,2,4-triazol-1-yl)propane-1-sulfonic acid: is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H14FN5O3S

Molecular Weight

339.35 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H14FN5O3S/c14-10-3-5-11(6-4-10)23(21,22)19-7-1-2-12(19)13(20)17-18-8-15-16-9-18/h3-6,8-9,12H,1-2,7H2,(H,17,20)

InChI Key

XHUHAJYKDRATKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NN3C=NN=C3

Origin of Product

United States

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